molecular formula C8H13N3 B1307079 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine CAS No. 883547-15-7

4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine

Cat. No.: B1307079
CAS No.: 883547-15-7
M. Wt: 151.21 g/mol
InChI Key: UNDOPZXTORKIIL-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-indazol-3-ylmethanamine (CAS Registry Number: 933743-89-6) is a versatile tetrahydroindazole-based chemical scaffold with significant relevance in medicinal chemistry and drug discovery research. Its molecular formula is C 8 H 13 N 3 , with an average mass of 151.21 g/mol . The tetrahydroindazole core is a privileged structure in pharmaceutical research. Scientific studies have demonstrated that compounds based on this scaffold can be optimized to develop highly potent and selective ligands for the sigma-2 receptor (TMEM97) . The sigma-2 receptor is an important transmembrane protein with recognized roles in central nervous system (CNS) disorders and cancer cell proliferation, making it a prominent target for neurobiological and oncological research . This amine-functionalized derivative serves as a key synthetic intermediate for constructing novel chemical probes and drug discovery leads aimed at investigating these disease mechanisms. The reactivity of the indazole ring system is well-established, with studies showing that NH-indazoles can undergo reactions with aldehydes, such as formaldehyde, to form N-hydroxymethyl derivatives, highlighting their utility in further chemical diversification . This particular compound, featuring a primary amine group, offers researchers a handle for further synthetic modification via amidation or condensation reactions, enabling the exploration of structure-activity relationships (SAR). Applications & Research Value This compound is primarily used as a building block in organic synthesis and medicinal chemistry efforts. It is particularly valuable for generating analogs to study sigma receptor pharmacology and for developing potential therapeutics targeting cancer and neurological diseases . Researchers can functionalize the amine group to create amides, sulfonamides, or secondary and tertiary amines, rapidly expanding the chemical space around the core tetrahydroindazole structure to optimize potency, selectivity, and drug-like properties. Handling & Usage This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material in a appropriately controlled laboratory environment.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H13N3/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDOPZXTORKIIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390325
Record name 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883547-15-7
Record name 4,5,6,7-Tetrahydro-1H-indazole-3-methanamine
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Record name 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine
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Record name (4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine
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Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic flux .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may modulate the activity of enzymes involved in neurotransmitter synthesis and degradation, affecting neurotransmitter levels and signaling . Additionally, this compound can impact energy metabolism by altering the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, it may be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell . Understanding its transport and distribution is essential for optimizing its therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cytoskeletal dynamics and cellular signaling .

Biological Activity

4,5,6,7-Tetrahydro-1H-indazol-3-ylmethanamine is a bicyclic compound belonging to the indazole family, characterized by its unique structural features and significant biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications across various fields, including anti-inflammatory, anticancer, and antimicrobial activities.

The molecular formula of this compound is C₈H₁₃N₃ with a molecular weight of approximately 151.21 g/mol. Its structure includes a saturated indazole ring system which contributes to its distinctive reactivity and interaction with biological targets.

Target Interactions

Indazole derivatives, including this compound, have been shown to interact with various biological targets. These interactions often modulate key biochemical pathways:

  • Inhibition of Prostaglandin E2 (PGE2) : The compound has been noted for its ability to inhibit the production of PGE2, a crucial mediator in inflammatory responses.
  • Cytokine Modulation : It also influences the levels of tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinase-13 (MMP-13), further implicating it in anti-inflammatory mechanisms.

Pharmacokinetics

Due to its molecular weight being below 500 g/mol, this compound is expected to exhibit good bioavailability. This property enhances its potential as a therapeutic agent.

Biological Activities

The compound has demonstrated a wide array of biological activities:

1. Anti-inflammatory Effects

  • In vitro studies indicate significant inhibition of COX enzymes involved in inflammation. For instance, certain derivatives have shown IC50 values against COX-2 comparable to standard anti-inflammatory drugs like celecoxib .

2. Anticancer Properties

  • Research has identified cytotoxic effects against various cancer cell lines. For example, derivatives of this compound exhibited significant activity against human hepatocellular carcinoma cells .

3. Antimicrobial Activity

  • The compound has been evaluated for its antimicrobial properties, showing effectiveness against several bacterial strains.

4. Antihypertensive Effects

  • Some studies suggest that indazole derivatives can also exhibit antihypertensive properties through modulation of vascular smooth muscle contraction mechanisms.

Study on Anti-inflammatory Activity

A study focused on the synthesis and evaluation of indazole derivatives highlighted the anti-inflammatory potential of this compound. The results indicated that compounds with specific substitutions exhibited enhanced inhibitory activity against COX enzymes compared to traditional NSAIDs .

Cytotoxicity Assessment

In another investigation assessing the cytotoxic effects of various indazole derivatives on cancer cells, this compound was found to induce apoptosis in hepatocellular carcinoma cells through the activation of caspase pathways .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Biological Activity Mechanism/Effect Reference
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis in cancer cells
AntimicrobialEffective against bacterial strains
AntihypertensiveModulation of vascular smooth muscle contraction

Scientific Research Applications

Synthesis of Derivatives

The synthesis of 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine involves several chemical reactions that yield various derivatives with enhanced biological activities. A study highlighted the synthesis of multi-substituted indazole derivatives through the reaction of hydrazine hydrates with cyclohexanone derivatives in methanol under acidic conditions. The resulting compounds were characterized using spectroscopic techniques such as IR and NMR .

Antibacterial Properties

Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity. The effectiveness was evaluated using the Agar-diffusion method, where compounds showed varying zones of inhibition against standard bacterial strains such as Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. Notably, certain derivatives displayed higher antibacterial potency comparable to standard antibiotics like penicillin .

Anticancer Potential

The indazole moiety is known for its anticancer properties. Molecular docking studies have indicated that this compound derivatives can interact effectively with cancer-related proteins such as DNA gyrase. These interactions suggest potential mechanisms for inhibiting cancer cell proliferation . The binding energies calculated during these studies indicate promising therapeutic targets for drug development.

Other Biological Activities

Beyond antibacterial and anticancer effects, compounds derived from this compound have shown promise in other areas:

  • Antimicrobial Activity : Exhibiting broad-spectrum antimicrobial effects.
  • Anti-inflammatory Properties : Some derivatives have been evaluated for their ability to inhibit inflammatory pathways.

Case Study: Synthesis and Evaluation of Indazole Derivatives

A comprehensive study synthesized a series of indazole derivatives based on this compound and evaluated their biological activities. The study reported that specific substitutions on the indazole ring significantly enhanced the antibacterial activity against Staphylococcus aureus and E. coli strains .

CompoundZone of Inhibition (mm)Minimum Inhibitory Concentration (μg/mL)
5A2050
5D15100
5F2525

This table summarizes the antibacterial efficacy of selected compounds derived from the indazole framework.

Comparison with Similar Compounds

Key Differences:

Methylation at the 2- or 7-position (e.g., 2-methyl or 7-methyl derivatives) increases molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Synthetic Complexity :

  • Derivatives with bulkier substituents (e.g., isopropyl) require specialized catalysts or prolonged reaction times for synthesis, whereas the parent compound’s synthesis is relatively streamlined using common solvents like THF or DCM .

For instance, compound 45 (from ) demonstrated enhanced activity compared to caffeine, suggesting that substituent modifications critically influence pharmacological profiles .

Safety Profiles :

  • The parent compound’s hazards (H315, H318, H335) highlight its reactivity, whereas methylated analogs (e.g., 2-methyl derivative) lack documented hazards, possibly due to reduced amine reactivity .

Research Findings and Implications

  • Solubility and Solvent Interactions :
    Solubility assessments using phosphate-buffered systems (pH 7.4) revealed that substituents like methyl or isopropyl groups reduce water solubility compared to the parent compound’s amine group, which may form favorable ion-dipole interactions .

  • Structure-Activity Relationships (SAR) :
    The primary amine in this compound serves as a versatile handle for further functionalization, enabling the development of prodrugs or targeted inhibitors. In contrast, alkylated analogs may prioritize lipophilicity for blood-brain barrier penetration .

  • Purification Challenges: Analogs with polar functional groups (e.g., -OH, esters) require advanced chromatographic techniques (e.g., reverse-phase HPLC), whereas the parent compound is efficiently purified via normal-phase silica columns .

Q & A

Q. How does the conformation of the tetrahydroindazole ring influence target binding?

  • Methodology : Perform conformational analysis using NOESY NMR to assess ring puckering. Compare with X-ray crystallography data of ligand-enzyme complexes. Semi-rigid analogs (e.g., fused bicyclic systems) may restrict flexibility and enhance binding affinity .

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